molecular formula C3H12Cl2N2OS B3010673 2-(Methylsulfonimidoyl)ethanamine;dihydrochloride CAS No. 2243505-47-5

2-(Methylsulfonimidoyl)ethanamine;dihydrochloride

Cat. No.: B3010673
CAS No.: 2243505-47-5
M. Wt: 195.1
InChI Key: DPOBZHXDEUHFFL-UHFFFAOYSA-N
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Description

2-(Methylsulfonimidoyl)ethanamine dihydrochloride (CAS 104458-24-4) is a synthetic organic compound with the molecular formula C₃H₉NO₂S·2HCl (calculated molecular weight: 196.12 g/mol). Structurally, it consists of an ethanamine backbone substituted with a methylsulfonimidoyl group (–SO₂NH–CH₃) and exists as a dihydrochloride salt. The sulfonimidoyl moiety is a sulfur-containing functional group that imparts unique electronic and steric properties, making the compound a valuable intermediate in pharmaceutical synthesis, particularly in the development of enzyme inhibitors or receptor-targeted therapies .

The compound is synthesized via coupling reactions using reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt), followed by hydrochloric acid salt formation . Its physical properties include a melting point range of 168–172°C, and it is typically used in high-purity (≥99%) formulations for research and industrial applications .

Properties

IUPAC Name

2-(methylsulfonimidoyl)ethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10N2OS.2ClH/c1-7(5,6)3-2-4;;/h5H,2-4H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPOBZHXDEUHFFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=N)(=O)CCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H12Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2243505-47-5
Record name (2-aminoethyl)(imino)methyl-lambda6-sulfanone dihydrochloride
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Preparation Methods

The synthesis of 2-(Methylsulfonimidoyl)ethanamine;dihydrochloride involves several steps. One common synthetic route includes the reaction of ethanamine with methylsulfonyl chloride under controlled conditions to form the intermediate compound, which is then treated with hydrochloric acid to yield the dihydrochloride salt. The reaction conditions typically involve maintaining a low temperature and using an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar steps but are scaled up to accommodate larger quantities and may include additional purification steps to ensure high purity.

Chemical Reactions Analysis

2-(Methylsulfonimidoyl)ethanamine;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted ethanamine derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from -10°C to 50°C. Major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and substituted ethanamine derivatives.

Scientific Research Applications

2-(Methylsulfonimidoyl)ethanamine;dihydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a substrate in various biochemical pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development and as a potential treatment for certain diseases.

    Industry: The compound is used in the development of biocides and corrosion inhibitors, particularly in cooling water systems.

Mechanism of Action

The mechanism of action of 2-(Methylsulfonimidoyl)ethanamine;dihydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting certain enzymes and interfering with biochemical pathways, leading to the desired biological or chemical outcomes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins and enzymes involved in cellular metabolism and signal transduction.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(methylsulfonimidoyl)ethanamine dihydrochloride with structurally or functionally related compounds, highlighting key differences in molecular properties, substituents, and applications:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Applications
2-(Methylsulfonimidoyl)ethanamine dihydrochloride 104458-24-4 C₃H₉NO₂S·2HCl 196.12 –SO₂NH–CH₃, dihydrochloride salt 168–172 Pharmaceutical intermediate, enzyme inhibition studies
2-Phenyl-2-(2-pyrrolidinyl)ethanamine dihydrochloride 31788-96-2 C₁₂H₁₇N₂·2HCl 261.92 Phenyl, pyrrolidinyl, dihydrochloride salt Not reported Neurological research (e.g., opioid receptor studies)
2-(5-Methoxy-1H-benzimidazol-2-yl)ethanamine dihydrochloride 4078-55-1 C₉H₁₂N₃O·2HCl 250.92 Benzimidazole, methoxy, dihydrochloride Not reported Agrochemicals, active pharmaceutical ingredients (APIs)
Dopamine Hydrochloride 62-31-7 C₈H₁₁NO₂·HCl 189.46 Catechol (–OH groups), mono-hydrochloride 240–250 (decomposes) Treatment of hypotension, Parkinson’s disease
2-(2-Methyl-1H-imidazol-1-yl)ethanamine dihydrochloride 858513-10-7 C₆H₁₃Cl₂N₃ 198.09 Imidazole, methyl, dihydrochloride 196–198 Ligand synthesis for metal coordination complexes
25B-NBOMe Hydrochloride (Hallucinogen) 1354632-15-6 C₁₉H₂₃ClN₂O₃ 368.85 Methoxybenzyl, bromo-dimethoxy-phenyl Not reported Psychoactive research (serotonin receptor agonist)

Key Structural and Functional Insights

Electronic Effects :

  • The sulfonimidoyl group in the target compound is strongly electron-withdrawing, enhancing acidity at the amine group compared to electron-donating substituents (e.g., methoxy in benzimidazole derivatives or catechol in dopamine). This property influences reactivity in coupling reactions and binding affinity in biological systems .
  • Compounds like 25B-NBOMe feature bulky aromatic substituents, enabling high-affinity interactions with serotonin receptors, whereas the target compound’s compact structure favors enzyme active-site penetration .

Salt Forms and Solubility: Dihydrochloride salts (e.g., target compound, benzimidazole derivative) exhibit superior aqueous solubility compared to mono-hydrochloride salts (e.g., dopamine HCl), facilitating their use in liquid-phase syntheses .

NBOMe compounds, despite structural similarities to phenethylamines, are potent hallucinogens, underscoring how minor substituent changes drastically alter biological activity .

Biological Activity

2-(Methylsulfonimidoyl)ethanamine;dihydrochloride, also known as a sulfonamide compound, has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C2H8Cl2N2O2S
  • Molecular Weight : 195.07 g/mol

Antimicrobial Properties

Research indicates that sulfonamide compounds, including 2-(Methylsulfonimidoyl)ethanamine, exhibit significant antimicrobial activity. The mechanism often involves inhibition of bacterial folate synthesis, a critical pathway for bacterial growth and replication.

  • Case Study : A study evaluating various sulfonamide derivatives found that modifications to the sulfonamide group enhanced antimicrobial efficacy against strains of Escherichia coli and Staphylococcus aureus .

Anticancer Activity

Sulfonamides have been investigated for their potential anticancer properties. The compound's ability to interfere with cellular signaling pathways may contribute to its anticancer effects.

  • Research Findings : In vitro studies demonstrated that 2-(Methylsulfonimidoyl)ethanamine inhibited the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Structure-Activity Relationship (SAR)

Understanding the SAR of 2-(Methylsulfonimidoyl)ethanamine is crucial for optimizing its biological activity. Modifications to the methylsulfonimidoyl group can significantly impact its binding affinity and selectivity towards biological targets.

ModificationEffect on Activity
Addition of alkyl groupsIncreased lipophilicity and cellular uptake
Alteration of the amine groupEnhanced receptor binding affinity

The biological activity of 2-(Methylsulfonimidoyl)ethanamine is primarily attributed to its interaction with specific enzymes and receptors:

  • Enzyme Inhibition : The compound acts as a competitive inhibitor for enzymes involved in folate metabolism, leading to reduced nucleotide synthesis essential for DNA replication.
  • Receptor Modulation : It may modulate the activity of certain receptors involved in cell signaling pathways, impacting cellular responses to growth factors.

Pharmacokinetics

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of 2-(Methylsulfonimidoyl)ethanamine:

  • Absorption : The compound exhibits moderate oral bioavailability due to its solubility profile.
  • Metabolism : It is metabolized primarily in the liver, with active metabolites contributing to its overall pharmacological effects.
  • Excretion : Renal excretion is the primary route for elimination, necessitating considerations for dosing in patients with renal impairment.

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